(S)-2,2'-diethynyl-1,1'-binaphthalene
Description
(S)-2,2'-Diethynyl-1,1'-binaphthalene is a chiral binaphthalene derivative characterized by two ethynyl (-C≡CH) groups at the 2 and 2' positions of the naphthalene rings. Its CAS number is 426210-82-4, and it is synthesized via stereospecific methods such as the Negishi alkynylation of enantiopure 2,2'-diiodo-1,1'-binaphthalene under microwave irradiation, preserving its stereochemical integrity . The ethynyl groups confer unique electronic and structural properties, enabling applications in asymmetric catalysis, materials science (e.g., conductive polymers), and as a precursor for click chemistry .
Properties
CAS No. |
765911-39-5 |
|---|---|
Molecular Formula |
C24H14 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-ethynyl-1-(2-ethynylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C24H14/c1-3-17-13-15-19-9-5-7-11-21(19)23(17)24-18(4-2)14-16-20-10-6-8-12-22(20)24/h1-2,5-16H |
InChI Key |
HOIXLTOIPZAMTP-UHFFFAOYSA-N |
SMILES |
C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C |
Canonical SMILES |
C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-Binaphthalene, 2,2’-diethynyl- typically involves the following steps:
Oxidative Coupling: The initial step involves the oxidative coupling of β-naphthol with ferric chloride to produce 2,2’-dihydroxy-1,1’-binaphthyl.
Bromination: The 2,2’-dihydroxy-1,1’-binaphthyl is then brominated using bromine in the presence of triphenylphosphine and acetonitrile.
Dehydrobromination: The resulting 2,2’-dibromo-1,1’-binaphthyl undergoes dehydrobromination to yield 1,1’-Binaphthalene, 2,2’-diethynyl-.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,1’-Binaphthalene, 2,2’-diethynyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Binaphthalene, 2,2’-diethynyl- has a wide range of applications in scientific research:
Biology: The compound’s chiral properties make it useful in studying biological systems and processes.
Industry: The compound is used in various industrial processes that require chiral catalysts.
Mechanism of Action
The mechanism by which 1,1’-Binaphthalene, 2,2’-diethynyl- exerts its effects involves its interaction with metal centers. The compound’s chiral nature allows it to modify the reactivity and selectivity of these metal centers, facilitating asymmetric reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and functional group impacts:
Electronic and Steric Effects
- Ethynyl Groups: The linear, π-conjugated ethynyl groups in this compound enhance electron-withdrawing character and enable cross-coupling reactions (e.g., Sonogashira), distinguishing it from BINOL (electron-donating -OH) and BINAP (phosphine ligands) .
- Bromine vs. Ethynyl : Bromine substituents (e.g., in ) introduce steric bulk and reduce conjugation, limiting applications in extended materials but enhancing selectivity in asymmetric reactions .
Stereochemical Considerations
The stereospecific synthesis of this compound ensures preserved chirality, critical for enantioselective applications. In contrast, racemic mixtures of compounds like 2,2'-dibromo-1,1'-binaphthalene () require resolution for chiral applications .
Research Findings and Case Studies
- Macrocycle Synthesis : Ethynyl groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create chiral macrocycles for enantioselective fluorescent sensors .
- Catalytic Frameworks : (S)-6,6'-Dichloro-2,2'-diethoxy-4,4'-diethynyl-1,1'-binaphthalene () forms porous polymers for asymmetric catalysis, leveraging ethynyl groups for structural rigidity .
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